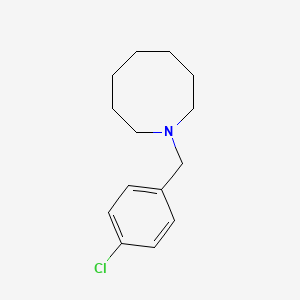

1-(4-chlorobenzyl)azocane

Overview

Description

1-(4-chlorobenzyl)azocane is a chemical compound that belongs to the azocane family. It is a heterocyclic organic compound that has a six-membered ring containing nitrogen and a five-membered ring containing nitrogen and oxygen. This compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Azobenzene Derivatives and Molecular Switches

1-(4-chlorobenzyl)azocane is related to azobenzenes, which are significant in various scientific areas. Azobenzenes are primarily used as dyes due to their discovery. They are excellent candidates for functioning as molecular switches because of their efficient cis-trans isomerization in the presence of appropriate radiation. The synthesis of azo compounds, including azobenzenes, involves classical methods like the azo coupling reaction, the Mills reaction, and the Wallach reaction. Recent methods and their mechanistic aspects have been explored in depth (Merino, 2011).

Chlorobenzene Metabolism

Chlorobenzene, a component of 1-(4-chlorobenzyl)azocane, is a colorless volatile compound used as an organic solvent or chemical intermediate. Its metabolism in humans and animals involves excretion mainly as mercapturic acids or glucuronate or sulfate-conjugates of chlorophenols or chlorocatechols. This understanding is critical in assessing the risk for individuals involved in the handling and manufacture of chlorobenzene-containing compounds (Yoshida, Sunaga, & Hara, 1986).

Red-Shifting Azobenzene Photoswitches for In Vivo Use

The photoisomerization of azobenzene compounds, such as 1-(4-chlorobenzyl)azocane, is being explored for controlling biological targets in vivo. These compounds could potentially act as optically controlled drugs. Key to their design for in vivo use is the wavelength of light required for photoisomerization, with a preference for wavelengths in the red, far-red, or near-infrared region to effectively pass through human tissue (Dong et al., 2015).

Affinity Towards A1 and A2A Adenosine Receptors

Studies on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, starting from azides including 4-chlorobenzyl, have shown high affinity and selectivity for the A1 receptor subtype. This research indicates that compounds with a p-chlorobenzyl substituent, similar to 1-(4-chlorobenzyl)azocane, have specific interactions with adenosine receptors, which can be important in pharmacological and biochemical applications (Betti et al., 1999).

Liquid Crystalline Properties and Thermal Decomposition

The thermal decomposition kinetics of aromatic azomonoethers, including 4-[(4-chlorobenzyl)oxy]-4′-chloro-azobenzene, have been studied. This compound, which exhibits liquid crystalline properties, was analyzed using various techniques such as TG, DTG, DTA, and DSC. The evolved gases were analyzed by FTIR spectroscopy, providing insights into the stability and decomposition behavior of these compounds (Rotaru et al., 2009).

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClN/c15-14-8-6-13(7-9-14)12-16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBYTIIALXZRKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)azocane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)

![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)

![1-{[(4-methyl-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5858612.png)

![6-chloro-2-methyl-N'-(4-methylbenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5858622.png)

![3-[2-(2-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5858629.png)

![methyl 2-[(4-isopropoxybenzoyl)amino]benzoate](/img/structure/B5858641.png)

![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)

![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)